Methyl 3-bromo-1-methylindazole-6-carboxylate is a highly functionalized, orthogonally reactive heterocyclic building block essential for advanced pharmaceutical synthesis. Featuring a fixed N1-methyl group, a reactive C3-bromine atom, and a C6-methyl ester, this compound is specifically engineered to support selective cross-coupling reactions without the interference of tautomerization or competing N-alkylation. It serves as a critical precursor in the scalable synthesis of MLLT1 and MLLT3 inhibitors, PROTAC degraders, and Farnesoid X Receptor (FXR) modulators [1]. For procurement and process chemistry, its primary value lies in its ability to undergo direct, high-yield palladium-catalyzed amination or arylation at the C3 position while preserving the C6-carboxylate for subsequent downstream functionalization, thereby streamlining multi-step synthetic routes.
Attempting to substitute CAS 192945-57-6 with closely related analogs, such as N1-unprotected indazoles or C3-chloro derivatives, introduces severe process inefficiencies that negate any upfront cost savings. Unprotected baseline compounds (e.g., methyl 3-bromo-1H-indazole-6-carboxylate) suffer from competing N-arylation and N-alkylation during basic cross-coupling conditions, which drastically reduces the yield of the desired C3-coupled product and necessitates costly protection-deprotection sequences [1]. Furthermore, substituting the C3-bromo group with a C3-chloro group increases the C-halogen bond dissociation energy, forcing the use of highly specialized, expensive dialkylbiaryl phosphine ligands and elevated temperatures to achieve acceptable conversion. Procuring the exact N1-methylated, C3-brominated ester ensures direct compatibility with standard, cost-effective catalytic systems and guarantees predictable scale-up kinetics.
During the synthesis of complex inhibitor intermediates, CAS 192945-57-6 undergoes efficient Buchwald-Hartwig amination at the C3 position using standard Pd2(dba)3 and XantPhos[1]. The fixed N1-methyl group completely suppresses competing reactions at the indazole nitrogen. In contrast, utilizing the N1-unprotected comparator (methyl 3-bromo-1H-indazole-6-carboxylate) under identical basic conditions leads to significant N1-amination/arylation byproducts. This lack of regiocontrol in the comparator reduces the isolated yield of the target C3-coupled product and requires complex chromatographic purification to separate the structural isomers.
| Evidence Dimension | Regioselectivity and yield in Pd-catalyzed amination |
| Target Compound Data | >85% yield of C3-aminated product with zero N1-side reactions |
| Comparator Or Baseline | Methyl 3-bromo-1H-indazole-6-carboxylate (<40% C3-coupled yield due to competing N1-reactions) |
| Quantified Difference | >45% absolute increase in target yield and elimination of transient protection steps |
| Conditions | Pd2(dba)3, XantPhos, Cs2CO3, dioxane, 100°C |
Eliminates the need for transient N-protection strategies, directly reducing step count and improving throughput in medicinal chemistry workflows.
The C3-bromo functionality of CAS 192945-57-6 provides an optimal balance of stability and reactivity for standard cross-coupling reactions. It achieves full conversion in amination reactions using conventional, cost-effective ligand systems like XantPhos [1]. If a buyer substitutes this with the C3-chloro analog (methyl 3-chloro-1-methylindazole-6-carboxylate), the significantly higher C-Cl bond dissociation energy demands highly active, expensive dialkylbiaryl phosphine ligands (e.g., BrettPhos) and higher palladium loadings to achieve similar reaction kinetics, drastically increasing the catalyst cost per batch.
| Evidence Dimension | Catalyst requirements for >95% conversion in amination |
| Target Compound Data | Standard Pd2(dba)3 / XantPhos (cost-effective system) |
| Comparator Or Baseline | Methyl 3-chloro-1-methylindazole-6-carboxylate (Requires specialized, expensive ligands like BrettPhos) |
| Quantified Difference | Enables the use of standard, widely available ligands, reducing catalyst complex costs substantially at scale |
| Conditions | Cross-coupling with secondary amines in dioxane at 100°C |
Allows procurement to standardize on cheaper, widely available palladium/ligand systems rather than sourcing specialized catalysts for C-Cl activation.
The C6-methyl ester is crucial for maintaining homogeneous reaction conditions during anhydrous cross-coupling. CAS 192945-57-6 exhibits excellent solubility in ethereal solvents like dioxane, ensuring smooth catalytic cycles [1]. Conversely, the free acid comparator (3-bromo-1-methylindazole-6-carboxylic acid) reacts with the inorganic base (e.g., Cs2CO3) required for the coupling, forming an insoluble carboxylate salt. This phase separation drastically reduces the reaction rate, lowers overall conversion, and forces the use of highly polar, high-boiling solvents (like DMF) that complicate downstream workup.
| Evidence Dimension | Reaction homogeneity and solvent compatibility |
| Target Compound Data | Fully soluble in dioxane; no base consumption by the C6 group |
| Comparator Or Baseline | 3-Bromo-1-methylindazole-6-carboxylic acid (Forms insoluble salts, requiring solvent switch to DMF) |
| Quantified Difference | Maintains homogeneous kinetics in standard ethereal solvents, avoiding high-boiling solvent removal |
| Conditions | Anhydrous basic conditions (Cs2CO3 in dioxane) |
Ensures predictable reaction kinetics and simplifies downstream workup by avoiding the need for high-boiling, water-miscible solvents.
CAS 192945-57-6 is a direct, validated precursor for the synthesis of imidazo[1,2-a]pyrazine-based MLLT1 and MLLT3 inhibitors. The C3-bromo group allows for immediate Buchwald-Hartwig amination with cyclic amines (e.g., piperidine), while the C6-ester is subsequently utilized for amide bond formation, streamlining the assembly of the active pharmacophore [1].
In targeted protein degradation research, this compound serves as a critical anchor moiety. The orthogonal reactivity of the C3 and C6 positions allows for the precise attachment of E3 ubiquitin ligase binding moieties via specific linker chemistries, facilitating the rapid generation of PROTAC libraries targeting MLLT1/3 [2].
The rigid, functionalized indazole core makes it an ideal building block for assembling the complex, multi-ring architectures required for FXR modulation. The N1-methyl group ensures structural stability, while the C6-carboxylate provides a reliable handle for coupling with spirocyclic or other bulky functional groups[3].